molecular formula C18H21F3N6O B2752336 4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2415512-82-0

4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2752336
CAS No.: 2415512-82-0
M. Wt: 394.402
InChI Key: XCVCDLWXCRWUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring structure with various functional groups attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The oxan-4-yl group is introduced through a nucleophilic substitution reaction, while the piperazine ring is incorporated via a condensation reaction. The trifluoromethyl group is often added using a trifluoromethylation reagent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)15-1-4-22-17(25-15)27-7-5-26(6-8-27)16-11-14(23-12-24-16)13-2-9-28-10-3-13/h1,4,11-13H,2-3,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVCDLWXCRWUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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